molecular formula C6H13NO2S B13210919 3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione

3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione

Cat. No.: B13210919
M. Wt: 163.24 g/mol
InChI Key: OJQYNMKPAVVRSS-UHFFFAOYSA-N
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Description

3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound. It is characterized by a thiolane ring, which is a five-membered ring containing a sulfur atom. The compound also features an amino group and an ethyl group attached to the ring. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethyl-1,3-thiazolidine-2-thione with an amine source under acidic or basic conditions to form the desired thiolane ring structure. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production often employs catalysts and optimized reaction conditions to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can react with the amino group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science applications.

Mechanism of Action

The mechanism of action of 3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate enzyme activity, signal transduction pathways, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-methoxy-1lambda6-thiolane-1,1-dione
  • 3-(aminomethyl)-1lambda6-thiolane-1,1-dione
  • 3-Amino-3-methyl-1lambda6-thiolane-1,1-dione

Uniqueness

3-Amino-4-ethyl-1lambda6-thiolane-1,1-dione is unique due to the presence of the ethyl group, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in solubility, stability, and biological activity compared to similar compounds.

Properties

Molecular Formula

C6H13NO2S

Molecular Weight

163.24 g/mol

IUPAC Name

4-ethyl-1,1-dioxothiolan-3-amine

InChI

InChI=1S/C6H13NO2S/c1-2-5-3-10(8,9)4-6(5)7/h5-6H,2-4,7H2,1H3

InChI Key

OJQYNMKPAVVRSS-UHFFFAOYSA-N

Canonical SMILES

CCC1CS(=O)(=O)CC1N

Origin of Product

United States

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